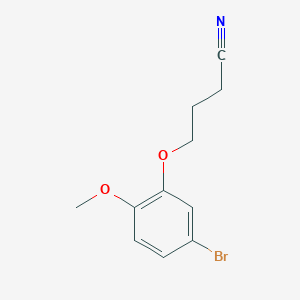

4-(3-Bromo-6-methoxy-phenoxy)butanenitrile

Description

4-(3-Bromo-6-methoxy-phenoxy)butanenitrile is a nitrile-containing aromatic ether characterized by a bromine atom at the 3-position and a methoxy group at the 6-position of the phenoxy ring, linked to a butanenitrile chain. This compound is a specialty chemical, often used in synthetic organic chemistry as an intermediate for cross-coupling reactions due to the reactivity of its bromine substituent .

Properties

IUPAC Name |

4-(5-bromo-2-methoxyphenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-14-10-5-4-9(12)8-11(10)15-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRJKRMKMYJOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile typically involves the reaction of 3-bromo-6-methoxyphenol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-6-methoxy-phenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Nucleophilic substitution: Formation of azides or thiocyanates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

4-(3-Bromo-6-methoxy-phenoxy)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromo and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile with structurally related nitriles and phenoxy derivatives:

Reactivity and Stability

- Bromo vs. Thioether Substituents: The bromine atom in 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile enables participation in Suzuki-Miyaura or Ullmann coupling reactions, unlike 4-(methylthio)butanenitrile, which lacks a halogen for such transformations . However, the methylthio group in 3MTP-CN may enhance volatility, facilitating its role as a volatile organic compound (VOC) in plant defense .

- Hydroxylation and Glycosylation : The glucosylated nitrile from Sedum bulbiferum (compound 13 in ) exhibits increased hydrophilicity due to the sugar moiety, contrasting with the lipophilic nature of the bromo-methoxy derivative. This difference likely influences their ecological roles—glucosylation aids in plant storage and detoxification, while bromo-methoxy compounds may act as synthetic building blocks .

Biological Activity

4-(3-Bromo-6-methoxy-phenoxy)butanenitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-(3-Bromo-6-methoxy-phenoxy)butanenitrile is characterized by the following structural formula:

- Chemical Formula: C12H12BrNO3

- Molecular Weight: 288.13 g/mol

- CAS Number: Not specified in the search results.

The presence of bromine and methoxy groups suggests potential interactions with biological targets, influencing its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of phenoxybutanenitriles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile have shown:

- Cytotoxicity against Glioblastoma Cells: In vitro studies demonstrate that certain phenoxy derivatives induce apoptosis in glioblastoma cells, suggesting a potential application in treating aggressive brain tumors .

Antimicrobial Properties

There is emerging interest in the antimicrobial properties of compounds containing brominated and methoxylated phenyl groups. Preliminary studies suggest that:

- Broad-Spectrum Antimicrobial Activity: Similar compounds have been tested against bacterial strains, showing promising results in inhibiting growth, indicating that 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile may also possess such properties.

Case Studies

While specific case studies on 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile are scarce, related compounds have provided insights into its potential applications:

- Study on Phenoxy Derivatives: A study investigating the effects of various phenoxy compounds on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations, highlighting the potential for further exploration of similar structures like 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile .

- Antimicrobial Testing: Research on related brominated compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 4-(3-Bromo-6-methoxy-phenoxy)butanenitrile may exhibit comparable activity .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.